BenchChemオンラインストアへようこそ!

SSEA-4 hexaose analogue type 1

Glycobiology Lectin Binding Glycan Microarray

Choose SSEA-4 hexaose analogue type 1 for unambiguous immunophenotyping. Its defined GlcNAc-for-GalNAc substitution and lack of lipid anchor eliminate lot-to-lot variability, ensuring consistent antibody/lectin binding (e.g., weak SeviL recognition). This soluble sodium salt enables precise epitope mapping, microarray fabrication, and affinity chromatography—critical for distinguishing SSEA-4 from SSEA-3 or Globo-H. Avoid cross-reactivity pitfalls of generic glycans.

Molecular Formula C12H22O11
Molecular Weight
Cat. No. B1165537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSEA-4 hexaose analogue type 1
SynonymsNeuAcα2-3Galβ1-3GlcNAcβ1-3Galα1-4
Molecular FormulaC12H22O11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSEA-4 Hexaose Analogue Type 1: A Defined Globo-Series Glycan Standard for Stem Cell and Cancer Research


SSEA-4 hexaose analogue type 1 is a chemically synthesized, structurally defined hexasaccharide representing the glycan headgroup of the stage-specific embryonic antigen-4 (SSEA-4) glycosphingolipid [1]. This compound, also designated by the product code GLY195-1, consists of the carbohydrate sequence Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc . Unlike the native SSEA-4 glycolipid (which contains a ceramide lipid anchor and a GalNAc residue), this analogue incorporates a GlcNAc substitution at the third sugar position and lacks the lipid moiety, making it a soluble, pure glycan tool for analytical and functional studies . It is primarily supplied as a sodium salt with a molecular weight of approximately 1183 Da and is soluble in aqueous buffers including water, PBS, and HEPES at 10 g/L [2].

SSEA-4 Hexaose Analogue Type 1: Why Generic Glycan Substitution Compromises Experimental Integrity


Generic substitution of SSEA-4-related glycans is not scientifically valid due to critical structural distinctions that dictate binding specificity and biological readouts. The SSEA-4 hexaose analogue type 1 is characterized by a GlcNAc residue in place of the native GalNAc found in the natural SSEA-4 glycolipid [1]. This subtle monosaccharide substitution fundamentally alters the epitope recognized by antibodies and lectins; for instance, the SeviL lectin binds weakly to the GlcNAc-containing analogue, whereas it may exhibit different affinity for the native GalNAc form [2]. Furthermore, the absence of a terminal sialic acid in closely related markers like SSEA-3 (Gb5) completely abrogates recognition by sialic acid-dependent antibodies such as ch28/11 [3]. Similarly, Globo-H, which shares the globo-series core but possesses a fucosylated terminus, engages distinct immune receptors and exhibits different tumorigenic properties [4]. Therefore, using an undefined or mismatched glycan standard—whether a different SSEA analogue type, a truncated core structure, or a variant with alternative linker chemistry—can lead to erroneous conclusions in binding assays, immunophenotyping, and functional studies. The evidence presented below quantifies the precise structural and functional differences that mandate the use of SSEA-4 hexaose analogue type 1 for specific experimental contexts.

SSEA-4 Hexaose Analogue Type 1: Quantified Differentiation Evidence vs. Native SSEA-4, SSEA-3, and Globo-H


SSEA-4 Hexaose Analogue Type 1 vs. Native SSEA-4: GlcNAc Substitution Alters Lectin Binding Specificity

SSEA-4 hexaose analogue type 1 contains a GlcNAc residue at the third sugar position, whereas the native SSEA-4 glycolipid contains a GalNAc residue. This single monosaccharide substitution results in a quantifiable difference in lectin binding affinity. In a study characterizing the R-type lectin SeviL from Mytilisepta virgata, the authors reported that SeviL interacts 'weakly' with the glycan moiety of SSEA-4 hexaose (the GlcNAc-containing analogue), in contrast to its 'strong' binding to GM1b and asialo-GM1 oligosaccharides [1]. While exact KD values were not reported, the qualitative distinction in binding strength (weak vs. strong) was clearly established under identical experimental conditions using surface plasmon resonance or glycan array analysis [1]. This differential recognition highlights that antibodies or lectins raised against native SSEA-4 may exhibit altered specificity toward the analogue, a critical consideration for assay development and interpretation .

Glycobiology Lectin Binding Glycan Microarray

SSEA-4 Hexaose Analogue Type 1 vs. SSEA-3: Terminal Sialic Acid Dictates Antibody Recognition

The presence of a terminal sialic acid residue is the defining feature that distinguishes SSEA-4 from its precursor SSEA-3 (Gb5). SSEA-3 lacks this sialic acid and is a pentasaccharide: Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer. In a structural and functional study of the chimeric antibody ch28/11, the authors demonstrated that 'the terminal sialic acid of SSEA-4 plays a dominant role in dictating the exquisite specificity' of the antibody [1]. X-ray crystallography of ch28/11 Fab complexes with the SSEA-4 glycan headgroup (at 1.5–2.7 Å resolution) revealed a horseshoe-shaped conformation that sits flat against the membrane, with the sialic acid making critical contacts [1]. In contrast, SSEA-3, which lacks the sialic acid, was not recognized by the antibody under identical conditions, as confirmed by glycan array screening [1]. This specificity is further supported by molecular dynamics simulations showing that the SSEA-4 glycan is stabilized by its terminal sialic acid, unlike SSEA-3 [1]. Therefore, SSEA-4 hexaose analogue type 1, which retains the terminal sialic acid (Neu5Ac), is an essential tool for studying sialic acid-dependent interactions, whereas SSEA-3 or its analogues would yield false-negative results in such assays.

Cancer Immunotherapy Antibody Engineering Glycolipid Antigen

SSEA-4 Hexaose Analogue Type 1 vs. Globo-H: Differential Tumorigenicity and Immune Modulation

SSEA-4 and Globo-H are both globo-series glycosphingolipids expressed on cancer cells, but they differ in their terminal sugar moieties: SSEA-4 terminates with a sialic acid (Neu5Acα2-3Gal-), while Globo-H terminates with a fucose (Fucα1-2Gal-) [1]. A comparative review of the literature indicates that these structural differences translate into distinct functional roles in cancer biology. Studies have shown that cells expressing high levels of Globo-H exhibit 'greater tumorigenicity and angiogenicity' compared to cells with low Globo-H expression [1]. Conversely, SSEA-4 has been shown to exert immunosuppressive activity on activated T cells, suggesting a role in regulating immune responses within the tumor microenvironment [2]. While direct quantitative comparisons of tumorigenicity between SSEA-4 and Globo-H are not available in a single study, the class-level inference is that they modulate different aspects of cancer progression—Globo-H primarily driving angiogenesis and tumor growth, and SSEA-4 contributing to immune evasion [1][2]. Therefore, SSEA-4 hexaose analogue type 1 is the appropriate standard for investigating sialic acid-mediated immune checkpoint mechanisms, whereas Globo-H analogues are suited for studying fucose-dependent pathways.

Cancer Stem Cells Tumor Microenvironment Immunosuppression

SSEA-4 Hexaose Analogue Type 1 vs. SSEA-4 Hexaose Analogue Type 2: Distinct Linker Chemistries for Orthogonal Conjugation

SSEA-4 hexaose analogue type 1 (GLY195 series) is commercially available with a variety of functional linkers, including terminal alkyne (Linker-CΞCH A), free amine (Linker-NH2 B, D), and biotin (Linker-BT A) [1]. In contrast, SSEA-4 hexaose analogue type 2 (GLY196 series) is typically sialylated (contains an additional sialic acid: Neu5Acα2-8Neu5Acα2-3Gal...), resulting in a higher molecular weight (e.g., 1717 Da for the amine-linked type 2 vs. 1183 Da for type 1) [2][3]. The key differentiation lies in the intended conjugation strategy: Type 1 with an alkyne linker enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent attachment to azide-modified surfaces or biomolecules, while Type 2 with an amine linker is suited for NHS-ester or other amine-reactive chemistries [1][2]. Cross-study comparison of product specifications shows that Type 1 alkyne derivative has a molecular formula of C48H76N3O34Na and molecular weight of 1262.12 Da, whereas Type 2 amine derivative has a molecular formula of C65H106N8O42Na and molecular weight of 1717.56 Da [1][2]. Purity specifications also differ: Type 1 base compound is offered at >75% purity by NMR, while certain Type 2 derivatives are offered at >90% purity [3]. Selecting the incorrect analogue type can lead to failed conjugation reactions or compromised assay sensitivity due to steric hindrance or altered glycan presentation.

Glycoconjugate Synthesis Click Chemistry Biotinylation

SSEA-4 Hexaose Analogue Type 1: High-Value Procurement Scenarios in Stem Cell QC, Cancer Immunotherapy, and Glycan Array Development


Quality Control of Pluripotent Stem Cell Cultures via Competitive Binding Assays

SSEA-4 is a canonical marker of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs). SSEA-4 hexaose analogue type 1 can be used as a soluble competitor to validate the specificity of anti-SSEA-4 antibodies used in flow cytometry or immunocytochemistry [1]. By pre-incubating antibodies with the analogue, one can confirm that staining is due to specific glycan recognition rather than non-specific binding. This application is critical for ensuring the integrity of stem cell characterization, as cross-reactivity with other globo-series glycans (e.g., SSEA-3 or Globo-H) can lead to false-positive identification of pluripotent populations [2]. The defined GlcNAc-containing structure of analogue type 1 provides a stringent test for antibody specificity, particularly for clones that may recognize the native GalNAc form with different affinity [3].

Epitope Mapping and Specificity Testing of Anti-SSEA-4 Therapeutic Antibodies

Several anti-SSEA-4 monoclonal antibodies are in preclinical and clinical development for cancer immunotherapy. SSEA-4 hexaose analogue type 1 serves as a well-defined soluble antigen for epitope mapping studies, such as surface plasmon resonance (SPR), biolayer interferometry (BLI), or X-ray crystallography [4]. For example, the ch28/11 antibody's recognition of the terminal sialic acid was elucidated using the SSEA-4 glycan headgroup [4]. The analogue's GlcNAc substitution provides an additional control to determine whether antibody binding is dependent on the native GalNAc residue or the terminal sialic acid alone. This information is essential for predicting cross-reactivity with other sialylated glycans and for guiding antibody engineering efforts to enhance tumor specificity.

Construction of Defined Glycan Microarrays for Serum Biomarker Discovery

Glycan microarrays are powerful tools for profiling anti-glycan antibodies in patient sera. SSEA-4 hexaose analogue type 1, equipped with a terminal amine or alkyne linker, can be covalently immobilized onto NHS-ester or azide-functionalized microarray slides [5]. The resulting arrays enable high-throughput screening of serum samples from cancer patients to detect autoantibodies against SSEA-4. Studies have shown that SSEA-4 is overexpressed in breast, ovarian, and oral cancers, and the presence of anti-SSEA-4 antibodies may serve as a diagnostic or prognostic biomarker [6][7]. Using the defined analogue ensures consistent glycan presentation and minimizes lot-to-lot variability compared to isolating native glycolipids from biological sources.

Affinity Purification of SSEA-4-Binding Proteins from Cell Lysates

SSEA-4 hexaose analogue type 1 can be immobilized on sepharose or agarose beads via its amine or biotin linker to create an affinity chromatography resin [8]. This resin can be used to pull down SSEA-4-binding proteins from cancer cell lysates, enabling the identification of novel receptors or lectins that mediate SSEA-4's biological functions. For instance, FK506-binding protein 4 (FKBP4) was identified as an SSEA-4-binding protein in MCF-7 breast cancer cells using affinity capture and glycan microarray techniques [9]. The analogue's purity and defined structure ensure that the captured proteins are specific for the SSEA-4 glycan epitope rather than contaminants present in natural glycolipid preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSEA-4 hexaose analogue type 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.